molecular formula C21H26N4O5 B2544631 1-(1-(6-methoxy-1H-indole-2-carbonyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione CAS No. 2034605-52-0

1-(1-(6-methoxy-1H-indole-2-carbonyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione

Cat. No. B2544631
CAS RN: 2034605-52-0
M. Wt: 414.462
InChI Key: QPRKGQIFBOIFSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-(6-methoxy-1H-indole-2-carbonyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C21H26N4O5 and its molecular weight is 414.462. The purity is usually 95%.
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Scientific Research Applications

Molecular Design and Synthesis

Molecular design and synthesis research involves creating novel compounds with specific structural features to explore their biological activities. A study by Oguchi et al. (2000) involved the design and synthesis of a series of imidazopyridine thiazolidine-2,4-diones, derived from pyridines, as conformationally restricted analogues of the hypoglycemic compound rosiglitazone. These compounds were evaluated for their potential hypoglycemic activity and effect on insulin-induced adipocyte differentiation, indicating the role of structural design in therapeutic applications (Oguchi et al., 2000).

Anticancer Activity

Anticancer activity research focuses on compounds' potential to inhibit cancer cell growth. Kumar et al. (2013) conducted research on piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives, synthesizing a range of compounds and evaluating their anticancer efficacy. The study highlighted the compounds' effectiveness against various cancer cell lines, demonstrating the importance of novel compound synthesis in cancer therapy (Kumar et al., 2013).

Spectral and Structural Analysis

Spectral and structural analysis involves determining the chemical structure and characteristics of compounds through spectroscopy. Halim and Ibrahim (2021) performed a detailed analysis of a novel compound, focusing on its vibrational spectral analysis, NMR chemical shifts, and electronic absorption spectra. Their research provided insights into the compound's stability, molecular geometry, and potential energy distribution, illustrating the significance of structural analysis in understanding compound properties (Halim & Ibrahim, 2021).

properties

IUPAC Name

3-(2-methoxyethyl)-1-[1-(6-methoxy-1H-indole-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O5/c1-29-10-9-24-19(26)13-25(21(24)28)15-5-7-23(8-6-15)20(27)18-11-14-3-4-16(30-2)12-17(14)22-18/h3-4,11-12,15,22H,5-10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPRKGQIFBOIFSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)C3=CC4=C(N3)C=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-(6-methoxy-1H-indole-2-carbonyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione

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